N,N-Dimethylaniline-D3 (N-methyl-D3)

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

N,N-Dimethylaniline-D3 (N-methyl-D3) (CAS 88889-00-3) is a deuterium-labeled analog of the tertiary amine N,N-dimethylaniline. It is classified as a stable isotope-labeled compound, specifically a deuterated internal standard.

Molecular Formula C8H11N
Molecular Weight 124.2 g/mol
Cat. No. B1641179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylaniline-D3 (N-methyl-D3)
Molecular FormulaC8H11N
Molecular Weight124.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1
InChIInChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3
InChIKeyJLTDJTHDQAWBAV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylaniline-D3 (N-methyl-D3): Deuterated Internal Standard for Quantitative LC-MS and Kinetic Isotope Effect Studies


N,N-Dimethylaniline-D3 (N-methyl-D3) (CAS 88889-00-3) is a deuterium-labeled analog of the tertiary amine N,N-dimethylaniline. It is classified as a stable isotope-labeled compound, specifically a deuterated internal standard. The labeling pattern is defined as N-methyl-D3, which signifies that three deuterium atoms are exclusively located on one of the N-methyl groups, leaving the aromatic ring and the other N-methyl group in their protiated forms . This precise, site-specific deuteration differentiates it from other deuterated variants, such as the ring-deuterated N,N-Dimethylaniline-2,3,4,5,6-D5 or the fully deuterated N,N-Dimethylaniline-d11, thereby providing a unique and defined mass shift of +3 Da relative to the unlabeled parent compound (N,N-dimethylaniline, CAS 121-69-7) for targeted analytical and mechanistic applications [1].

The Risk of Substituting N,N-Dimethylaniline-D3 with Other Deuterated Analogs in Sensitive Assays


In LC-MS/MS quantitative workflows, the choice of a deuterated internal standard (IS) is critical; however, not all deuterated analogs are equivalent. Deuterium atoms can alter a molecule's physicochemical properties, leading to subtle but significant differences in chromatographic retention time and extraction efficiency compared to the target analyte [1]. This phenomenon, known as deuterium isotope effect on chromatography, can undermine the core function of an IS—to perfectly mimic the analyte's behavior and correct for matrix effects and sample preparation variability. N,N-Dimethylaniline-D3, with its specific N-methyl-D3 labeling pattern, is designed to mitigate this risk by introducing deuterium at a site remote from strong intermolecular interactions, minimizing chromatographic shift compared to more heavily or differently deuterated versions like N,N-Dimethylaniline-d6 or N,N-Dimethylaniline-2,3,4,5,6-D5. Substituting it with a generic 'deuterated N,N-dimethylaniline' without verifying the exact labeling pattern and its impact on method performance can introduce systematic error, leading to inaccurate quantification and failed method validation [1][2].

Quantitative Differentiation of N,N-Dimethylaniline-D3 Against In-Class Alternatives


Isotopic Purity Benchmark: 98 atom % D Enrichment

N,N-Dimethylaniline-D3 (N-methyl-D3) is supplied with a certified isotopic enrichment of 98 atom % D . This high level of deuterium incorporation is crucial for its performance as an internal standard in quantitative mass spectrometry. Lower enrichment levels result in a higher proportion of unlabeled or under-labeled molecules (e.g., D0, D1, D2 species), which will produce a background signal at the same m/z as the target analyte (unlabeled N,N-dimethylaniline). This isotopic cross-talk can negatively impact the lower limit of quantification (LLOQ) and assay accuracy, especially at low analyte concentrations. While other deuterated forms exist (e.g., N,N-Dimethylaniline-d6, N,N-Dimethylaniline-d11), their isotopic enrichment specifications can vary, and the +3 Da mass shift provided by N,N-Dimethylaniline-D3 is often sufficient to separate it from the analyte's natural M+1 and M+2 isotopic peaks, a benefit not provided by a +1 Da or +2 Da labeled analog [1].

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Kinetic Isotope Effect (KIE) Probe: Quantifying C-H vs. C-D Bond Cleavage in Cytochrome P450 Studies

The N-methyl-D3 labeling of N,N-Dimethylaniline-D3 makes it a specific probe for investigating the N-demethylation reaction mechanism catalyzed by Cytochrome P450 enzymes. Studies using this compound have determined the intramolecular deuterium kinetic isotope effect (KIE) for this reaction. In one study using a reconstituted enzyme system (0.1 μM cytochrome P-450 isozyme, 0.3 μM NADPH-cytochrome c reductase, 20 μg/ml dilauroylphosphatidylcholine, and an NADPH-generating system), the intramolecular isotope effect for N,N-dimethylaniline-d3 was determined from the ratio of the trifluoroacetamide derivatives of the two isotopic N-methylaniline products [1]. In contrast, the use of the fully deuterated N,N-dimethylaniline-d6 in the same system resulted in the absence of an observed isotope effect, indicating that the enzyme-substrate complex is highly committed to catalysis for that substrate [1]. This demonstrates that the N-methyl-D3 variant is essential for observing and quantifying the intrinsic KIE for the C-H bond cleavage step, a capability not offered by the d6 analog. This specific use case has been further explored in studies of proton-coupled electron transfer (PCET) mechanisms, where N,N-Dimethylaniline-D3 is used to measure both intermolecular and intramolecular deuterium kinetic isotope effects (DKIEs) [2].

Enzymology Drug Metabolism Mechanistic Biochemistry

Defined Stability Profile: 3-Year Re-Test Period Under Recommended Storage

Vendor technical documentation specifies that N,N-Dimethylaniline-d3 (N-methyl-D3) is stable for at least three years when stored under recommended conditions (at room temperature) . The guidance explicitly states that after three years, the compound should be re-analyzed for chemical purity before further use. This provides a clear, defined stability window for procurement planning and method lifecycle management. This level of stability documentation is often absent or less clearly defined for other deuterated analogs from various suppliers, creating uncertainty regarding long-term performance and the validity of analytical results over time.

Analytical Method Validation Laboratory Inventory Management Quality Control

Primary Application Scenarios for N,N-Dimethylaniline-D3 (N-methyl-D3)


Quantitative LC-MS/MS Bioanalysis of N,N-Dimethylaniline as an Impurity or Metabolite

This compound serves as an optimal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of N,N-dimethylaniline in complex biological matrices (e.g., plasma, urine, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its defined +3 Da mass shift provides sufficient separation from the analyte's natural isotopic envelope (M+1, M+2) while minimizing the risk of chromatographic retention time shifts compared to more heavily deuterated analogs, as supported by general principles of internal standard selection [1]. This application is critical in toxicology studies, environmental monitoring, and pharmaceutical impurity profiling where N,N-dimethylaniline is a contaminant or degradation product.

Mechanistic Elucidation of N-Demethylation Reactions Catalyzed by Cytochrome P450 Enzymes

The site-specific N-methyl-D3 labeling of this compound makes it an essential tool for probing the mechanism of N-demethylation reactions. In direct comparative studies, N,N-Dimethylaniline-D3 enables the observation and quantification of an intramolecular kinetic isotope effect (KIE), whereas the use of the fully deuterated N,N-Dimethylaniline-d6 fails to show an effect [1]. This allows researchers in drug metabolism and enzymology to determine whether C-H bond cleavage is a rate-limiting step in the catalytic cycle and to distinguish between different reaction mechanisms (e.g., hydrogen atom transfer vs. proton-coupled electron transfer) [2].

Method Development and Validation for GC-MS or LC-MS Assays Requiring Long-Term Stability

In analytical laboratories developing or validating chromatographic methods for N,N-dimethylaniline, the documented stability profile of N,N-Dimethylaniline-D3 is a key selection factor. The vendor-specified 3-year re-test period provides a concrete timeframe for use after opening, simplifying inventory management and ensuring the long-term reliability of the internal standard [1]. This contrasts with other deuterated analogs that may lack such explicit stability data, thereby reducing the risk of method failure due to unforeseen degradation of the internal standard.

Synthesis of Specifically Deuterated Complex Molecules

As a synthon, N,N-Dimethylaniline-D3 can be used in organic synthesis to introduce a defined N-CD3 group into more complex molecules. This is valuable for preparing labeled analogs of pharmaceuticals, agrochemicals, or materials for subsequent metabolic, environmental fate, or mechanistic studies. The high isotopic purity (98 atom % D) ensures that the resulting products have a well-defined isotopic label [1], which is critical for the interpretation of mass spectrometry or NMR data from downstream experiments.

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